Toxicity and safety data sheet (SDS) for aminothiazole derivatives
Toxicity and safety data sheet (SDS) for aminothiazole derivatives
Technical Guide: Safety Profiling and Toxicity Management of Aminothiazole Derivatives
Executive Summary: The Aminothiazole Paradox
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cefdinir), and dopamine agonists (e.g., Pramipexole). However, it is simultaneously flagged as a "structural alert" for idiosyncratic drug toxicity (IDT).
This guide synthesizes the safety data sheet (SDS) parameters for handling the raw scaffold with the high-level toxicological profiling required to de-risk derivatives during drug development. It moves beyond standard compliance into the mechanistic causality of toxicity—specifically metabolic bioactivation and thyroid peroxidase (TPO) inhibition—and provides validated protocols for assessment.
Part 1: Hazard Identification & Handling (SDS Core)
Substance: 2-Aminothiazole CAS Number: 96-50-4 Molecular Formula: C3H4N2S[1]
GHS Classification & Hazard Codes
While derivatives vary, the core scaffold presents specific acute risks that must be managed in the laboratory.
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity, Oral | Cat 4 | H302 | Harmful if swallowed.[2] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3] |
| STOT - Single Exp. | Cat 3 | H335 | May cause respiratory irritation. |
Critical Handling Protocols (Self-Validating)
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Respiratory Integrity: The H335 designation mandates the use of a fume hood.
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Validation: Use a chemically resistant anemometer to verify face velocity is >0.5 m/s before weighing.
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Ocular Protection: H319 indicates high solubility in ocular fluids.
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Protocol: Wear tight-fitting safety goggles (ANSI Z87.1). Face shields are required if handling >10g of fine powder due to dust cloud potential.
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Spill Neutralization: Do not use bleach (hypochlorite) immediately. Aminothiazoles can react with strong oxidizers to form reactive N-chloro intermediates. Use a dilute citric acid solution to protonate the amine (reducing volatility) before absorbing with vermiculite.
Part 2: Mechanistic Toxicology
To engineer safe drugs, one must understand why the scaffold is toxic. The toxicity is rarely intrinsic to the parent molecule but rather driven by its metabolic fate.
Metabolic Bioactivation (The "Soft Spot")
The thiazole ring is electron-rich, making it a target for Cytochrome P450 (CYP450) enzymes.
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S-Oxidation: CYP450s oxidize the sulfur atom to a sulfoxide or sulfone.
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Epoxidation: Oxidation across the C4-C5 double bond forms an unstable epoxide.
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Ring Opening: These intermediates are highly electrophilic. They react with nucleophilic residues (cysteine thiols) on proteins, leading to:
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Haptenization: Triggering immune-mediated idiosyncratic toxicity.
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Depletion: Consuming cellular glutathione (GSH), leading to oxidative stress.
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Thyroid Toxicity (TPO Inhibition)
Aminothiazoles mimic the structure of thioureylene antithyroid drugs (e.g., Methimazole). They inhibit Thyroid Peroxidase (TPO) by coordinating with the enzyme's heme group, preventing the iodination of tyrosine residues in thyroglobulin. This leads to reduced T3/T4 levels and compensatory thyroid hyperplasia (goiter).
Visualization: Bioactivation Pathway
Caption: Figure 1. The metabolic bifurcation of aminothiazoles. Toxicity depends on the balance between GSH detoxification and covalent protein binding.
Part 3: De-Risking Strategies in Drug Design
Medicinal chemists can mitigate these risks by blocking metabolic "hotspots."
| Strategy | Mechanism | Effect on Toxicity |
| C5-Substitution | Placing a group (Methyl, Cl, F) at the C5 position. | High Reduction. Sterically hinders the formation of the C4-C5 epoxide and blocks S-oxidation. |
| N-Acylation | Converting the free amine to an amide. | Moderate Reduction. Reduces the electron density of the ring, making it less susceptible to oxidative attack. |
| Electron Withdrawal | Adding EWGs (e.g., CF3) to the ring. | High Reduction. Lowers the HOMO energy, making the ring less reactive toward CYP oxidants. |
Part 4: Experimental Protocols
These protocols are designed to be self-validating , meaning they include internal controls that confirm the assay worked, regardless of the test compound's result.
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Quantify the propensity of a lead compound to form reactive intermediates.
Materials:
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Human Liver Microsomes (HLM) (1 mg/mL protein)
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NADPH Regenerating System
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Trapping Agent: Glutathione (GSH) labeled with stable isotopes (e.g., GSH-13C2, 15N) or Dansyl-GSH for fluorescence.
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Analysis: LC-MS/MS (High Resolution).
Workflow:
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Incubation: Mix Test Compound (10 µM) + HLM + GSH (5 mM) in phosphate buffer (pH 7.4).
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Initiation: Add NADPH. Incubate at 37°C for 60 min.
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Termination: Quench with ice-cold Acetonitrile. Centrifuge to precipitate proteins.
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Analysis: Inject supernatant into LC-MS/MS.
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Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts (+307 Da for GSH adducts).
Self-Validating Step:
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Positive Control: Run Clozapine or Diclofenac in parallel. If you do not detect GSH adducts for these known offenders, the assay is invalid (likely inactive microsomes).
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Negative Control: Run incubation without NADPH. Any adducts found here are non-metabolic (chemical reactivity) and indicate false positives for bioactivation.
Protocol B: Thyroid Peroxidase (TPO) Inhibition Screen
Objective: Assess potential for thyroid toxicity early in the design cycle.
Materials:
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Source of TPO (Porcine thyroid microsomes or recombinant hTPO).
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Substrate: Guaiacol or Amplex UltraRed.
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Co-factor: Hydrogen Peroxide (H2O2).[4]
Workflow:
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Baseline: Measure TPO activity by monitoring the oxidation of Guaiacol at 470 nm (kinetic mode).
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Inhibition: Incubate TPO with Test Compound (various concentrations) for 15 min.
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Reaction: Add H2O2 to initiate.
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Calculation: Determine IC50 relative to vehicle control.
Self-Validating Step:
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Reference Standard: Use Methimazole (MMI) or Propylthiouracil (PTU) .[4][5][6] The IC50 for MMI should be ~0.08 µM. Significant deviation indicates enzyme degradation.
Visualization: Safety Screening Workflow
Caption: Figure 2. Tiered screening workflow to filter out high-risk aminothiazole candidates before in vivo trials.
References
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Jakopin, Ž. (2020).[7] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244. Link
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Kalgutkar, A. S., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology, 24(8), 1345–1410. Link
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CDH Fine Chemical. (2023). "Safety Data Sheet: 2-Amino Thiazole." MSDS Registry. Link
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Doerge, D. R., et al. (1991). "Mechanism of inactivation of thyroid peroxidase by thioureylene drugs." Biochemistry, 30(37), 8960–8964. Link
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Yan, Z., et al. (2005). "A high-throughput glutathione trapping assay with combined high sensitivity and specificity."[8] Rapid Communications in Mass Spectrometry, 19(22), 3322–3330.[9] Link
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